molecular formula C4H4NNaO2S B12976334 Sodium 1H-pyrrole-2-sulfinate

Sodium 1H-pyrrole-2-sulfinate

Cat. No.: B12976334
M. Wt: 153.14 g/mol
InChI Key: NKGMCFIGAQJWRT-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrole-2-sulfinate is an organosulfur compound that has garnered significant attention due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 1H-pyrrole-2-sulfinic acid and is known for its stability and ease of handling compared to its parent sulfinic acid. It is widely used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1H-pyrrole-2-sulfinate typically involves the reaction of 1H-pyrrole-2-sulfinic acid with a sodium base. One common method is the reduction of sulfonyl chlorides using sodium sulfite . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using sodium sulfite or other reducing agents. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-pyrrole-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Sodium 1H-pyrrole-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 1H-pyrrole-2-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical transformations, including:

Comparison with Similar Compounds

Sodium 1H-pyrrole-2-sulfinate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its pyrrole ring structure, which imparts distinct reactivity and stability compared to other sulfinates. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific sulfur-containing functionalities .

Properties

Molecular Formula

C4H4NNaO2S

Molecular Weight

153.14 g/mol

IUPAC Name

sodium;1H-pyrrole-2-sulfinate

InChI

InChI=1S/C4H5NO2S.Na/c6-8(7)4-2-1-3-5-4;/h1-3,5H,(H,6,7);/q;+1/p-1

InChI Key

NKGMCFIGAQJWRT-UHFFFAOYSA-M

Canonical SMILES

C1=CNC(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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